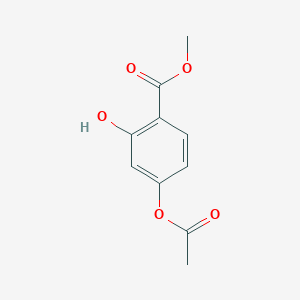
methyl 4-acetyloxy-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-acetyloxy-2-hydroxybenzoate, also known as methyl 4-acetoxybenzoate, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.1840 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of both acetoxy and hydroxy functional groups on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyloxy-2-hydroxybenzoate typically involves the acetylation of 4-hydroxybenzoic acid. The procedure includes the following steps :
Reactants: 2 g of dry 4-hydroxybenzoic acid and 3 g (3 mL) of acetic anhydride.
Catalyst: 1 drop of concentrated sulfuric acid.
Reaction Conditions: The mixture is warmed on a water bath to about 50-60ºC with stirring for about 15 minutes.
Isolation: The mixture is allowed to cool, and 30 mL of water is added. The precipitate is filtered and recrystallized from ethanol-water.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-acetyloxy-2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 4-hydroxybenzoic acid.
Oxidation: 4-acetoxy-2-oxo-benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
methyl 4-acetyloxy-2-hydroxybenzoate has several applications in scientific research :
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-acetyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the acetoxy group.
Methyl 2-hydroxybenzoate (Methyl salicylate): Similar structure but the hydroxy group is in the ortho position.
Methyl 4-methoxybenzoate: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
methyl 4-acetyloxy-2-hydroxybenzoate is unique due to the presence of both acetoxy and hydroxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-2-hydroxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-6(11)15-7-3-4-8(9(12)5-7)10(13)14-2/h3-5,12H,1-2H3 |
Clé InChI |
JHRDMZGPWYFOFH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)C(=O)OC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
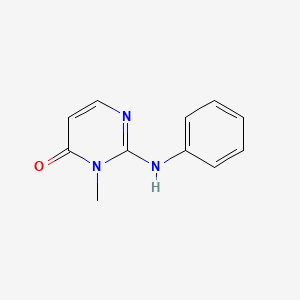
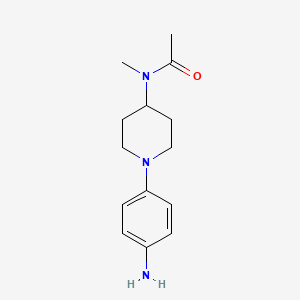
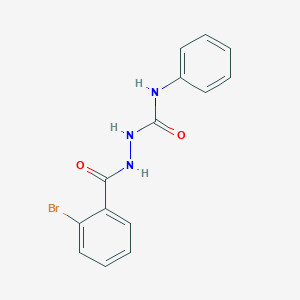
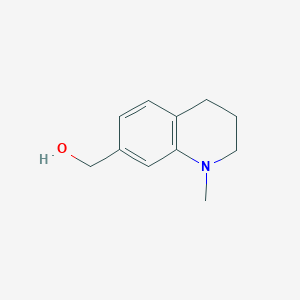
![Phenyl [(4-tert-butylphenyl)methyl]carbamate](/img/structure/B8564316.png)
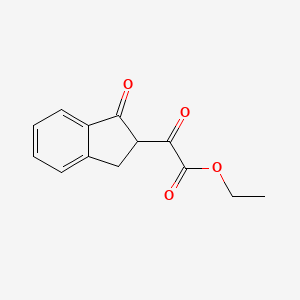
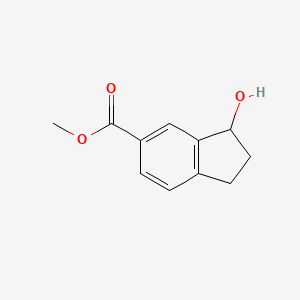

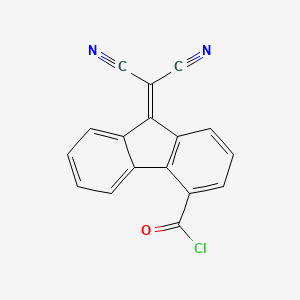
![2-Bromo-5-[(methyloxy)methyl]furan](/img/structure/B8564348.png)
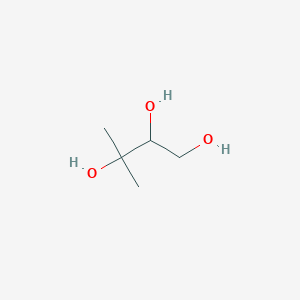

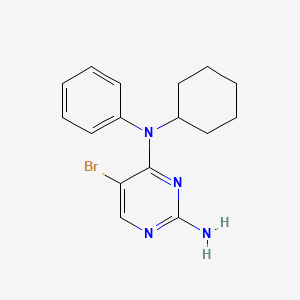
![[2-(7-methoxy-1H-benzoimidazol-2-yl)-ethyl]-methyl-amine](/img/structure/B8564370.png)
